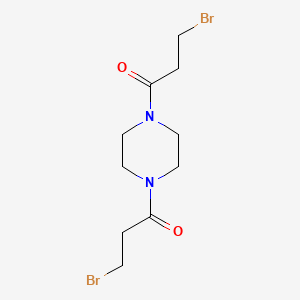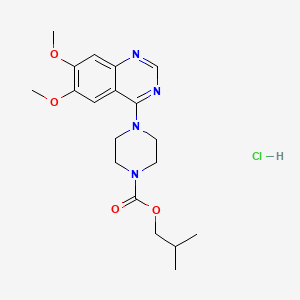
Nelipepimut-S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KIFGSLAFL is a peptide derived from the human HER2 protein, specifically from the amino acid sequence 369-377. This peptide is often used in immunological research, particularly in the context of cancer immunotherapy. It is known for its role in stimulating antigen-specific T cells, making it a valuable tool in the study of immune responses against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The KIFGSLAFL peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of KIFGSLAFL involves large-scale SPPS. The process is automated to ensure high yield and purity. The peptide is synthesized in reactors where the resin-bound peptide undergoes cycles of amino acid coupling, washing, and deprotection. After synthesis, the peptide is cleaved, purified, and lyophilized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
KIFGSLAFL primarily undergoes peptide bond formation and cleavage reactions. It can also participate in reactions involving its functional groups, such as oxidation of methionine residues or reduction of disulfide bonds if present.
Common Reagents and Conditions
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), DIC (N,N’-Diisopropylcarbodiimide)
Deprotection Reagents: Piperidine for Fmoc removal
Cleavage Reagents: TFA (Trifluoroacetic acid) for cleaving the peptide from the resin
Major Products
The primary product of these reactions is the KIFGSLAFL peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
Scientific Research Applications
KIFGSLAFL has several applications in scientific research:
Cancer Immunotherapy: It is used to stimulate antigen-specific T cells in cancer patients, particularly those with HER2-positive tumors.
T Cell Assays: The peptide is employed in assays such as ELISPOT, intracellular cytokine staining (ICS), and proliferation assays to study T cell responses.
Vaccine Development: KIFGSLAFL is a component of peptide vaccines designed to elicit immune responses against cancer cells.
Immunological Research: It serves as a model peptide for studying peptide-MHC interactions and T cell receptor specificity.
Mechanism of Action
KIFGSLAFL exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on antigen-presenting cells. This complex is then recognized by CD8+ T cells, leading to the activation and proliferation of antigen-specific cytotoxic T lymphocytes (CTLs). These CTLs can target and kill cancer cells expressing the HER2 antigen .
Comparison with Similar Compounds
Similar Compounds
E75 (HER2/neu 369-377): Another peptide derived from the HER2 protein, used in similar immunological applications.
GP2 (HER2/neu 654-662): A peptide used in cancer vaccines targeting HER2-positive tumors.
Uniqueness
KIFGSLAFL is unique due to its specific sequence and its high affinity for MHC class I molecules. This makes it particularly effective in stimulating robust T cell responses. Compared to other peptides like E75 and GP2, KIFGSLAFL has shown promising results in preclinical and clinical studies for cancer immunotherapy .
Properties
| NeuVax is a HER2/neu peptide-based T-cell immunotherapy aimed at preventing disease recurrence and prolonging survival in cancer patients that have tumors which express the HER2/neu oncoprotein. To date, clinical study results have demonstrated that NeuVax significantly reduces the rate of cancer recurrence while showing minimal side effects. [Apthera Press release] | |
CAS No. |
160212-35-1 |
Molecular Formula |
C50H78N10O11 |
Molecular Weight |
995.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C50H78N10O11/c1-8-31(6)42(60-44(64)35(52)21-15-16-22-51)49(69)58-37(25-33-17-11-9-12-18-33)45(65)53-27-41(62)55-40(28-61)48(68)57-36(23-29(2)3)46(66)54-32(7)43(63)56-38(26-34-19-13-10-14-20-34)47(67)59-39(50(70)71)24-30(4)5/h9-14,17-20,29-32,35-40,42,61H,8,15-16,21-28,51-52H2,1-7H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,68)(H,58,69)(H,59,67)(H,60,64)(H,70,71)/t31-,32-,35-,36-,37-,38-,39-,40-,42-/m0/s1 |
InChI Key |
AHOKKYCUWBLDST-QYULHYBRSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N |
Appearance |
Solid powder |
| 160212-35-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
KIFGSLAFL |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E75 HER2 peptide HER2 (369-377) HER2 peptide (369-377) nelipepimut-5 nelipepimut-S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)










